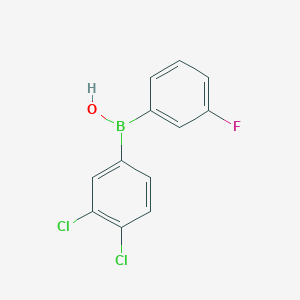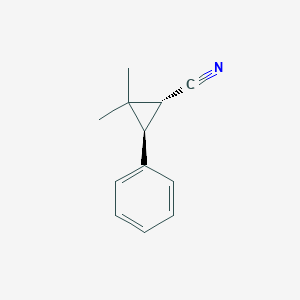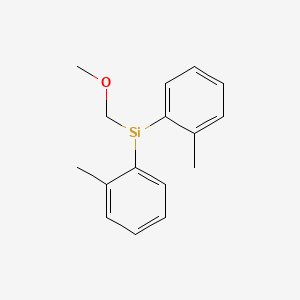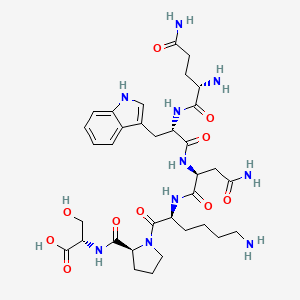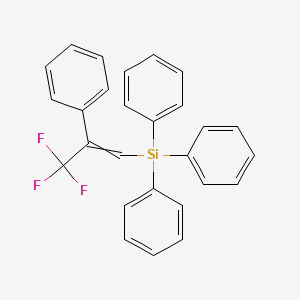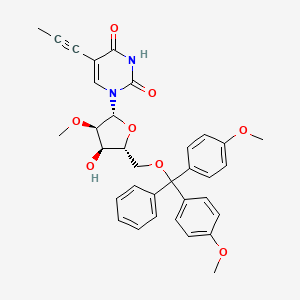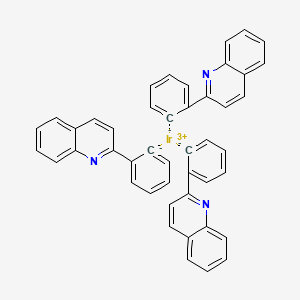
Iridium(3+);2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium(3+);2-phenylquinoline is a cyclometalated iridium(III) complex that has gained significant attention in recent years due to its unique photophysical properties. This compound is known for its high phosphorescence quantum yields and its ability to emit light in various colors, making it a valuable material for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iridium(3+);2-phenylquinoline typically involves the reaction of iridium trichloride with 2-phenylquinoline in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux for several hours, and the resulting product is purified by recrystallization or column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Iridium(3+);2-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands to form new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state iridium complexes, while reduction reactions yield lower oxidation state complexes .
Applications De Recherche Scientifique
Iridium(3+);2-phenylquinoline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which Iridium(3+);2-phenylquinoline exerts its effects involves the interaction of the iridium center with various molecular targets. The compound’s photophysical properties are primarily due to the strong spin-orbit coupling of the iridium center, which facilitates intersystem crossing from the excited singlet state to the triplet state. This results in efficient phosphorescence emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylpyridine-based iridium complexes: These compounds also exhibit strong phosphorescence but typically emit light in different colors compared to 2-phenylquinoline-based complexes.
2-phenylisoquinoline-based iridium complexes: Similar to 2-phenylquinoline-based complexes, these compounds have extended π-conjugation, resulting in red-shifted phosphorescence.
Uniqueness
Iridium(3+);2-phenylquinoline is unique due to its ability to emit light in a broad range of colors, making it highly versatile for various applications. Its high phosphorescence quantum yields and strong spin-orbit coupling also make it an excellent candidate for use in optoelectronic devices .
Propriétés
Formule moléculaire |
C45H30IrN3 |
|---|---|
Poids moléculaire |
805.0 g/mol |
Nom IUPAC |
iridium(3+);2-phenylquinoline |
InChI |
InChI=1S/3C15H10N.Ir/c3*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h3*1-6,8-11H;/q3*-1;+3 |
Clé InChI |
QZWVPOKJCQQRHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


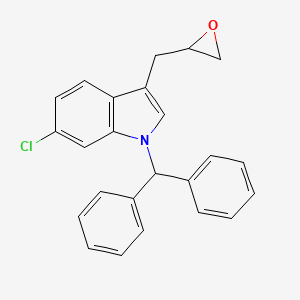
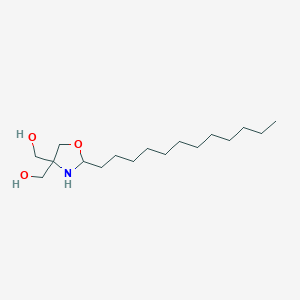
![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)
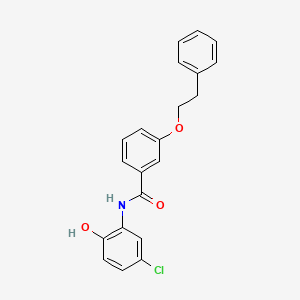
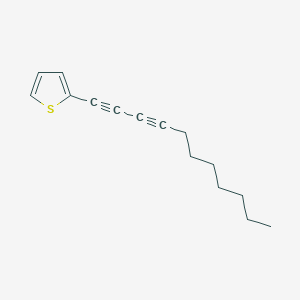
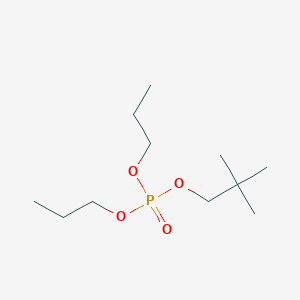
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12601062.png)
